4-Bromo-5-chlorothiophene-2-carbaldehyde
CAS No.: 390360-90-4
Cat. No.: VC7129592
Molecular Formula: C5H2BrClOS
Molecular Weight: 225.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 390360-90-4 |
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Molecular Formula | C5H2BrClOS |
Molecular Weight | 225.48 |
IUPAC Name | 4-bromo-5-chlorothiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)9-5(4)7/h1-2H |
Standard InChI Key | PTGYPJXVQUVREU-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1Br)Cl)C=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-bromo-5-chlorothiophene-2-carbaldehyde is C₅H₂BrClOS, with a molecular weight of 225.49 g/mol. Its structure combines the aromatic thiophene core with strategically positioned halogen substituents and an aldehyde group, enabling diverse reactivity. Key structural features include:
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Aromatic Thiophene Ring: The sulfur-containing heterocycle provides electronic stability and facilitates electrophilic substitution reactions.
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Halogen Substituents: Bromine and chlorine atoms at positions 4 and 5 enhance electrophilicity and direct further functionalization.
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Aldehyde Group: The formyl moiety at position 2 enables condensation reactions and serves as a precursor for alcohols, amines, and acids.
Table 1: Comparative Structural Data of Halogenated Thiophene Aldehydes
The electronic effects of bromine and chlorine substituents significantly influence the compound’s reactivity. Bromine, being a strong electron-withdrawing group, deactivates the ring, while chlorine provides moderate deactivation, directing incoming electrophiles to specific positions.
Synthesis and Manufacturing
While no direct synthesis route for 4-bromo-5-chlorothiophene-2-carbaldehyde is documented, plausible methods can be extrapolated from analogous compounds:
Halogenation of Thiophene Precursors
A common strategy involves sequential halogenation of a pre-functionalized thiophene. For example, 4-bromo-5-chlorothiophene-2-carboxylic acid is synthesized via chlorination of 4-bromo-2-thiophenecarboxylic acid using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) . Adapting this approach, the aldehyde derivative could be obtained by:
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Formylation: Introducing the aldehyde group via Vilsmeier-Haack formylation of 2-bromothiophene.
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Halogenation: Sequential bromination and chlorination using electrophilic halogen sources (e.g., Br₂/FeCl₃, Cl₂/AlCl₃).
Functional Group Interconversion
Reduction or oxidation of related functionalities may yield the target aldehyde. For instance:
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Oxidation of Alcohols: 2-Hydroxymethylthiophene derivatives could be oxidized using pyridinium chlorochromate (PCC).
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Reduction of Nitriles: Catalytic hydrogenation of 2-cyano-thiophene precursors.
Physicochemical Properties
The compound’s properties are inferred from structurally similar molecules:
Table 2: Inferred Physicochemical Properties
The compound is likely air-sensitive due to the aldehyde group’s susceptibility to oxidation . Storage under inert atmospheres (e.g., nitrogen) at 2–8°C is recommended.
Reactivity and Applications
Chemical Reactivity
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Nucleophilic Addition: The aldehyde group reacts with amines to form Schiff bases, useful in coordination chemistry .
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Cross-Coupling Reactions: Bromine at position 4 enables Suzuki-Miyaura couplings with aryl boronic acids, facilitating biaryl synthesis.
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Electrophilic Substitution: Chlorine directs electrophiles to the 3-position, enabling further functionalization.
Pharmaceutical Applications
Thiophene aldehydes are precursors in drug discovery. For example:
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Anti-inflammatory Agents: Analogous compounds exhibit activity in biological studies .
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Kinase Inhibitors: Halogenated thiophenes are explored in cancer therapy.
Material Science
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Conjugated Polymers: The aldehyde group can polymerize with diamines to form polyimines for organic electronics.
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Ligand Design: Schiff bases derived from this compound may coordinate transition metals for catalytic applications.
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